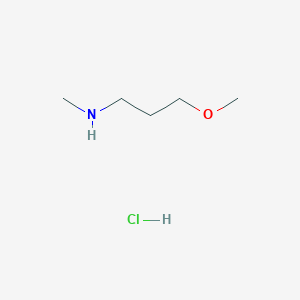

3-Methoxy-N-methylpropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methoxy-N-methylpropan-1-amine hydrochloride is an organic compound with the chemical formula C5H13NO·HCl. It is a derivative of propanamine, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-methylpropan-1-amine hydrochloride typically involves the reaction of 3-methoxypropan-1-amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the methyl iodide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-N-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Pharmacological Properties

Research indicates that 3-Methoxy-N-methylpropan-1-amine hydrochloride exhibits properties that may be beneficial in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets, potentially influencing neurotransmitter systems. For instance, compounds with similar structures have been explored for their roles as selective serotonin reuptake inhibitors (SSRIs) and other neuroactive agents .

1.2 Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of various APIs. Its methoxy group can enhance lipophilicity and metabolic stability, making it a valuable building block in drug development . The ability to modify its structure further allows for the creation of derivatives with tailored pharmacological profiles.

Chemical Synthesis

2.1 Synthetic Routes

The synthesis of this compound can be achieved through several methods, including the use of Grignard reagents and other organic synthesis techniques. These methods often focus on achieving high yields and purity, which are critical for pharmaceutical applications .

2.2 Industrial Applications

In addition to its role in drug synthesis, this compound is also utilized in the production of agrochemicals and specialty chemicals. Its reactivity can be harnessed to create various derivatives that serve different functions in agricultural practices or materials science.

Case Studies

3.1 Case Study: Neuropharmacological Research

A study investigating the neuropharmacological effects of similar compounds highlighted the potential of this compound as a candidate for treating neurological disorders. The research focused on its mechanism of action at serotonin receptors and its impact on mood regulation, suggesting that derivatives may offer therapeutic benefits for conditions such as depression and anxiety .

3.2 Case Study: Synthesis Optimization

In a recent study aimed at optimizing synthetic routes for methoxy amines, researchers demonstrated a novel approach to synthesizing this compound with improved efficiency and reduced environmental impact. This method involved fewer steps and utilized less hazardous reagents, showcasing its viability for industrial-scale production .

Mecanismo De Acción

The mechanism of action of 3-Methoxy-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

3-Methoxypropan-1-amine: Lacks the methyl group on the nitrogen atom.

N-Methylpropan-1-amine: Lacks the methoxy group.

3-Methoxy-N-ethylpropan-1-amine: Contains an ethyl group instead of a methyl group on the nitrogen atom.

Uniqueness

3-Methoxy-N-methylpropan-1-amine hydrochloride is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Actividad Biológica

3-Methoxy-N-methylpropan-1-amine hydrochloride, also known as 3-Methoxy-2-methylpropan-1-amine hydrochloride, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, along with a comprehensive summary of research findings.

The chemical structure and properties of this compound are crucial for understanding its biological activity. The compound's molecular formula is C5H12ClN with a molecular weight of approximately 119.61 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C5H12ClN |

| Molecular Weight | 119.61 g/mol |

| IUPAC Name | This compound |

| InChI Key | JYHHTYJQXKZQHZ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Research indicates that the compound may exhibit the following mechanisms:

- Receptor Modulation : It can bind to and modulate the activity of specific neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Enzymatic Interaction : The compound may inhibit or activate certain enzymes involved in metabolic pathways, leading to altered physiological responses.

Neuropharmacological Effects

Studies have indicated that this compound may have neuropharmacological effects similar to other amines used in psychiatric treatments. Its potential to act as a stimulant or mood enhancer has been explored in various preclinical models.

Cytotoxicity and Safety Profile

Research on the cytotoxic effects of the compound shows that it can cause skin and eye irritation at high concentrations, necessitating caution in handling and application .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neuroprotective Effects : A study evaluated the compound's ability to protect neuronal cells from oxidative stress-induced damage. Results indicated a significant reduction in cell death when treated with the compound compared to control groups.

- Pharmacokinetics Research : Investigations into the pharmacokinetic properties revealed that the compound has favorable absorption characteristics, suggesting potential for therapeutic use in conditions requiring rapid onset of action.

- Comparative Analysis : A comparative study with similar compounds showed that this compound exhibited superior receptor affinity, which could translate into enhanced efficacy in therapeutic applications.

Summary of Findings

The biological activity of this compound points towards its potential as a therapeutic agent, particularly in neuropharmacology. Its mechanisms of action involve receptor modulation and enzymatic interactions that could influence various biological processes.

Propiedades

IUPAC Name |

3-methoxy-N-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-6-4-3-5-7-2;/h6H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUXFKNCNIHKNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.